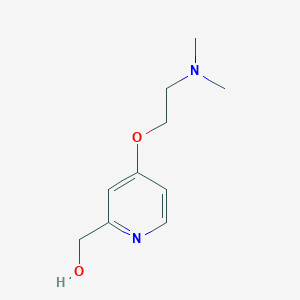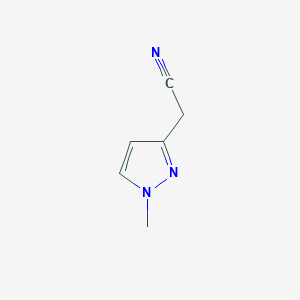
3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, also known as DMQEEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a multi-step process, and its mechanism of action has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Novel Sigma-2 Receptor Probe Development
Researchers have developed conformationally flexible benzamide analogues, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1), for in vitro evaluation of sigma-2 receptor binding. RHM-1, with high affinity for sigma2 receptors, serves as a significant ligand in studying these receptors, crucial for understanding various physiological processes and potential therapeutic targets. The study showcases the utility of these compounds in receptor binding assays, providing a foundation for further pharmacological and biochemical research (Jinbin Xu et al., 2005).
Tetrahydropyrimido[4,5-b]-quinoline Derivatives Synthesis
The synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives has been explored due to their potential in antimicrobial applications. This approach highlights the reactivity of certain quinoline derivatives towards various reagents, underscoring the versatility of these compounds in synthesizing novel derivatives for scientific research. Although the specific derivatives studied showed no antimalarial activity, this research contributes to the broader understanding of quinoline reactivity and derivative synthesis (Y. M. Elkholy & M. A. Morsy, 2006).
Synthesis and Alkylation of Quinazolines
The research into quinazoline chemistry, specifically the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, demonstrates the chemical versatility and potential of quinoline derivatives in creating complex molecular structures. This work not only advances the field of heterocyclic chemistry but also opens the door to developing new compounds with potential applications across various domains of scientific research (Elena V. Gromachevskaya et al., 2017).
Arylamides Hybrids as Diagnostic Tools
The development of arylamides hybrids from high-affinity σ2 receptor ligands underscores the intersection of organic synthesis and biomedical research, aiming to enhance tumor diagnosis capabilities. By focusing on σ2 receptor ligands, this research contributes to the ongoing effort to refine diagnostic tools for better tumor identification and characterization, illustrating the critical role of chemical synthesis in advancing medical diagnostics (C. Abate et al., 2011).
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-15-6-8-19(13-16(15)2)21(24)22-11-10-17-7-9-20-18(14-17)5-4-12-23(20)3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGQNWIQLKVBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2519395.png)
![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2519396.png)



![1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride](/img/structure/B2519402.png)



![5-chloro-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2519407.png)
![2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519408.png)
